molecular formula C11H4F5NO2 B5004033 N-(pentafluorophenyl)-2-furamide

N-(pentafluorophenyl)-2-furamide

Cat. No.: B5004033
M. Wt: 277.15 g/mol
InChI Key: NQRZQKQWULWULG-UHFFFAOYSA-N
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Description

N-(Pentafluorophenyl)-2-furamide is a fluorinated aromatic amide derivative characterized by a 2-furamide (furan-2-carboxamide) backbone substituted at the nitrogen atom with a pentafluorophenyl group. This structure confers unique electronic and steric properties due to the strong electron-withdrawing effects of the pentafluorophenyl moiety, which enhances metabolic stability, lipophilicity, and binding affinity in biological systems compared to non-fluorinated analogues.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F5NO2/c12-5-6(13)8(15)10(9(16)7(5)14)17-11(18)4-2-1-3-19-4/h1-3H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRZQKQWULWULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)-2-furamide typically involves the reaction of pentafluoroaniline with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)-2-furamide can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The furan ring can be oxidized to form furan derivatives, while reduction can lead to the formation of dihydrofuran compounds.

    Amide Bond Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield pentafluoroaniline and 2-furoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Substitution: Substituted pentafluorophenyl derivatives.

    Oxidation: Furan derivatives such as furfural.

    Reduction: Dihydrofuran compounds.

    Hydrolysis: Pentafluoroaniline and 2-furoic acid.

Scientific Research Applications

N-(pentafluorophenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of the pentafluorophenyl group, which can enhance binding affinity to biological targets.

    Medicine: Explored for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)-2-furamide involves its interaction with molecular targets through the pentafluorophenyl group. This group can engage in strong non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The furan ring can also participate in electron-donating interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the nitrogen atom of the 2-furamide scaffold critically influences molecular properties. Key analogues include:

Table 1: Comparative Analysis of N-Substituted 2-Furamides

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Notable Properties/Activities Source
N-(3-Aminophenyl)-2-furamide C₁₁H₁₀N₂O₂ 202.21 3-Aminophenyl High polarity; potential for hydrogen bonding
N-(Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a/b) C₂₆H₂₀N₂O₃ 408.45 Benzoylphenyl + hydroxyphenyl Anti-hyperlipidemic activity in vivo
Mirfentanyl (N-(2-pyrazinyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furamide) C₂₃H₂₆N₄O 398.48 Pyrazinyl + phenylethyl-piperidinyl Opioid receptor agonist
5-(3-Chloro-2-methylphenyl)-N-(1,3-thiazol-2-yl)-2-furamide C₁₅H₁₁ClN₂O₂S 318.78 Chloro-methylphenyl + thiazolyl Enhanced lipophilicity; halogen bonding potential

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The pentafluorophenyl group in the target compound contrasts with electron-donating groups like the 3-aminophenyl in , which increases solubility in polar solvents. Fluorinated substituents typically reduce metabolic degradation, a trait advantageous in drug design.
  • Bioactivity Correlations : The benzoylphenyl derivative (3a/b) exhibits anti-hyperlipidemic effects, likely due to its hydroxyphenyl moiety enhancing interactions with lipid-regulating enzymes . In contrast, mirfentanyl’s piperidinyl and pyrazinyl groups enable opioid receptor binding .

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